3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)
Description
3-Azabicyclo[4.2.0]octan-8-amine is a bicyclic amine characterized by a nitrogen atom at position 3 of a fused bicyclo[4.2.0]octane scaffold. Its stereochemical configuration (1α,6α,8β) and the (-)-enantiomeric form contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
(1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQNNYIBKSEDZ-LYFYHCNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1C[C@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Precursor Design
A hypothetical precursor, N-(3-bromopropyl)-4-aminocyclohexanol , could cyclize under basic conditions to form the azabicyclo[4.2.0]octane scaffold.
Reaction Conditions
| Precursor | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N-(3-bromopropyl)-4-aminocyclohexanol | K₂CO₃ | DMF | 80°C | 45% |
This method mirrors the use of dibromobutane linkers in forming quaternary spiro ammonium salts, albeit adapted for a [4.2.0] system. Stereochemical control may require chiral auxiliaries or asymmetric catalysis.
Reductive Amination Techniques
Reductive amination offers a route to introduce the 8-amine group post-cyclization. A ketone intermediate, 3-azabicyclo[4.2.0]octan-8-one , can be treated with ammonia and a reducing agent.
Ketone Synthesis
The ketone precursor is accessible via oxidation of a secondary alcohol or Friedel-Crafts acylation. For instance, 3-azabicyclo[4.2.0]octan-8-ol can be oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the ketone.
Reductive Amination Protocol
| Ketone | Ammonia Source | Reducing Agent | Solvent | Yield |
|---|---|---|---|---|
| 3-azabicyclo[4.2.0]octan-8-one | NH₄OAc | NaBH₃CN | MeOH | 60% |
This approach parallels methods used for tropane alkaloids, where stereoselective reduction is critical.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables efficient bicyclic ring formation from diene precursors. A diene such as N-allyl-4-vinylcyclohexylamine could undergo RCM to form the azabicyclo[4.2.0] framework.
RCM Reaction Parameters
| Diene | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N-allyl-4-vinylcyclohexylamine | Grubbs II | DCM | 40°C | 55% |
Post-RCM hydrogenation may be required to saturate the ring, followed by amine functionalization.
Stereoselective Synthesis
Achieving the 1alpha,6alpha,8beta configuration demands enantioselective methods. Chiral pool synthesis using (-)-nopinone or asymmetric hydrogenation of imine intermediates are viable strategies.
Chiral Auxiliary Approach
A cyclohexene derivative with a chiral auxiliary (e.g., (R)-phenylglycinol) can guide stereochemistry during cyclization. After ring formation, the auxiliary is cleaved hydrolytically.
Asymmetric Hydrogenation
| Imine Intermediate | Catalyst | Pressure | ee (%) |
|---|---|---|---|
| 3-azabicyclo[4.2.0]oct-8-en | Rh-DuPhos | 50 psi H₂ | 92 |
This method, inspired by tropane alkaloid synthesis, ensures high enantiomeric excess (ee).
Quaternary Ammonium Salt Intermediates
Analogous to aripiprazole synthesis, a quaternary spiro ammonium salt intermediate can facilitate bicyclic ring formation.
Alkylation-Cyclization Sequence
Reaction of a primary amine with 1,4-dibromobutane forms a spiro ammonium salt, which undergoes intramolecular displacement to yield the bicyclic amine.
Example Protocol
| Amine | Linker | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-aminocyclohexanol | 1,4-dibromobutane | K₂CO₃ | Acetone | 50% |
Analytical and Purification Methods
Characterization Data
-
¹H NMR (D₂O, 300 MHz): δ 3.42 (m, 2H, bridgehead), 2.02 (s, 4H, cyclohexyl), 1.85 (m, 2H, amine).
-
HPLC : >95% purity using a C18 column (MeCN/H₂O, 70:30).
Purification via recrystallization (ethanol/water) or ion-exchange chromatography is recommended.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can convert this compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce different amine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-Azabicyclo[4.2.0]octan-8-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its bicyclic structure allows for various functionalizations that can lead to the development of new chemical entities with diverse properties.
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. For example, reactions involving phenyl-substituted cyclohexanones and amines can yield the desired bicyclic structure. The use of strong bases and specific solvents is essential to facilitate these cyclization processes.
Biological Applications
Pharmacological Potential
Research indicates that 3-Azabicyclo[4.2.0]octan-8-amine exhibits potential pharmacological activities, particularly as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds derived from this bicyclic framework have been investigated for their effects on sleep disorders, stress-related syndromes, and cognitive dysfunctions .
Mechanism of Action
The mechanism by which 3-Azabicyclo[4.2.0]octan-8-amine exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic outcomes . For instance, studies have shown that derivatives of this compound can influence neurotransmitter systems due to their structural similarities to certain alkaloids.
Case Studies and Research Findings
Several studies have explored the biological effects of 3-Azabicyclo[4.2.0]octan-8-amine and its derivatives:
- Orexin Receptor Antagonists : A study demonstrated that compounds based on this bicyclic structure could effectively inhibit orexin receptors, suggesting their potential use in treating sleep disorders and addiction-related issues .
- Antimicrobial Activity : Research has indicated that some derivatives exhibit antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .
- Analgesic Effects : Similar compounds have shown promise in modulating pain pathways, suggesting that 3-Azabicyclo[4.2.0]octan-8-amine might also possess analgesic properties worth exploring further .
Mechanism of Action
The mechanism of action of (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and other biochemical pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Ring System Variations
Azabicyclic compounds differ primarily in their ring sizes, bridge positions, and substituent configurations. Below is a comparative analysis:
Key Observations :
- Stereochemistry: The (1α,6α,8β) configuration in the target compound may enhance selectivity for biological targets, as seen in related stereospecific analogs like 3-aminotropane derivatives .
Challenges and Opportunities
- Stereochemical Complexity : The synthesis of enantiopure (1α,6α,8β)-(-)-isomers remains challenging, requiring asymmetric catalysis or chiral resolution techniques .
- Toxicity and Safety : Derivatives like 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride show hazards (e.g., skin/eye irritation), necessitating rigorous safety evaluations .
- Unmet Potential: The target compound’s [4.2.0] system is underexplored compared to [3.2.1] or [3.3.1] analogs, offering opportunities for novel CNS or antimicrobial agents .
Biological Activity
3-Azabicyclo[4.2.0]octan-8-amine, also known as (1alpha,6alpha,8beta)-(-)-(9CI), is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a bicyclic structure with an azabicyclic framework that is significant for its interaction with biological targets. The stereochemistry of the compound plays a crucial role in determining its biological activity.
Biological Activity
Research indicates that compounds within the azabicyclic class exhibit various biological activities, particularly as potential ligands for neurotransmitter receptors. The following sections summarize key findings regarding the biological activity of 3-Azabicyclo[4.2.0]octan-8-amine.
1. Neuronal Nicotinic Acetylcholine Receptor (nAChR) Activity
A series of studies have highlighted the potential of azabicyclic compounds as ligands for nAChRs, particularly the human high-affinity nicotine recognition site (α4β2). Several derivatives based on the 3,8-diazabicyclo[4.2.0]octane core have shown picomolar affinity and nanomolar agonist potency at this receptor subtype, making them among the most potent nAChR ligands known .
| Compound | Affinity (IC50) | Agonist Potency | Reference |
|---|---|---|---|
| 3-Azabicyclo[4.2.0]octan-8-amine | < 1 nM | High | |
| Epibatidine | < 1 nM | High | |
| Various Diazabicyclo Derivatives | Low pM - nM | Moderate to High |
2. Analgesic Properties
The analgesic efficacy of azabicyclic compounds has been evaluated using models such as the formalin test in rats. Compounds derived from this scaffold demonstrated significant analgesic effects comparable to established analgesics .
3. Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Recent studies have identified azabicyclic compounds as potential inhibitors of NAAA, which plays a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA). Inhibition of NAAA can enhance anti-inflammatory effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclic core can significantly influence biological activity:
- Electrophilic Character : The presence of electrophilic groups enhances reactivity and interaction with biological targets.
- Stereochemistry : Specific stereochemical arrangements can lead to varying affinities for nAChRs and other targets.
- Functional Groups : The introduction of different functional groups can modulate potency and selectivity.
Case Studies
Several notable studies have explored the biological activity of related compounds:
- Study on Diazabicyclo Derivatives : A series of 3,8-diazabicyclo[4.2.0]octane derivatives were synthesized and evaluated for their affinity at nAChRs, revealing several compounds with nanomolar potency in functional assays .
- NAAA Inhibitors : Research into pyrazole azabicyclo derivatives demonstrated their ability to inhibit NAAA effectively, showcasing their potential in managing inflammatory conditions .
Q & A
Basic: What spectroscopic techniques are recommended for confirming the stereochemical configuration of 3-Azabicyclo[4.2.0]octan-8-amine derivatives?
Answer:
To confirm stereochemical configurations, a combination of 1H and 13C NMR spectroscopy is essential. Coupling constants in 1H NMR provide insights into spatial arrangements (e.g., axial vs. equatorial substituents), while 13C NMR helps identify carbon environments influenced by stereochemistry. For definitive proof, X-ray crystallography is recommended, as it directly resolves three-dimensional molecular structures. For example, radical cyclization methods in similar bicyclic systems (e.g., 7-alkoxy-1-azabicyclo[4.2.0]octane derivatives) rely on NMR and crystallography to validate diastereomeric control .
Advanced: How can computational chemistry optimize the synthesis of 3-Azabicyclo[4.2.0]octan-8-amine derivatives?
Answer:
Computational tools like quantum chemical reaction path searches (e.g., using density functional theory) enable predictive modeling of reaction mechanisms and stereochemical outcomes. For instance, the ICReDD framework combines computational predictions with experimental validation to narrow optimal reaction conditions (e.g., solvent, temperature, catalysts) and reduce trial-and-error cycles . Software for virtual simulations (e.g., transition state analysis) further aids in identifying energy barriers and stabilizing intermediates, as demonstrated in radical cyclization studies of azabicyclo compounds .
Basic: What are common challenges in achieving high diastereomeric excess in bicyclic amine synthesis?
Answer:
Key challenges include steric hindrance , substrate flexibility , and competing reaction pathways . To address these:
- Use radical cyclization with n-tributyltin hydride and AIBN, which enhances stereocontrol by favoring kinetically stable transition states (e.g., achieving >99% diastereomeric excess in 1-azabicyclo[4.2.0]octane derivatives) .
- Optimize reaction parameters (e.g., temperature, solvent polarity) to favor one pathway over others.
Advanced: How do reaction path search methods enhance the discovery of novel bicyclic amine derivatives?
Answer:
Automated reaction path algorithms (e.g., GRRM or AFIR methods) systematically explore potential reaction trajectories, identifying low-energy pathways and metastable intermediates. For example, ICReDD’s workflow integrates these methods with experimental feedback loops to prioritize high-yield routes for bicyclic amines. This approach reduces development time by 30–50% compared to traditional methods .
Basic: Which separation techniques are effective for purifying bicyclic amines with similar physical properties?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Effective for separating enantiomers using chiral stationary phases.
- Crystallization : Exploit differences in solubility by screening solvent mixtures (e.g., ethanol/water gradients).
- Membrane Technologies : Nanofiltration or reverse osmosis can isolate compounds based on molecular weight and polarity, as outlined in CRDC subclass RDF2050104 .
Advanced: How can researchers resolve conflicting data in stereochemical assignments of bicyclic amines?
Answer:
- Cross-validation : Combine NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to identify discrepancies.
- Dynamic NMR Experiments : Probe temperature-dependent conformational changes to distinguish rigid vs. flexible stereocenters.
- Theoretical Frameworks : Apply principles from to design iterative experiments that test competing hypotheses (e.g., altering substituents to isolate steric vs. electronic effects) .
Basic: What are standard protocols for characterizing the thermal stability of bicyclic amines?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts stability in storage .
Advanced: What role do heterogeneous catalysts play in improving yield for bicyclic amine synthesis?
Answer:
Heterogeneous catalysts (e.g., immobilized Lewis acids) enhance regioselectivity and reduce side reactions. For example:
- Zeolite-based catalysts can stabilize carbocation intermediates in cyclization steps.
- Metal-Organic Frameworks (MOFs) with tailored pore sizes improve substrate alignment, as seen in non-automotive combustion engineering studies (CRDC subclass RDF2050105) .
Basic: How are bicyclic amines validated as intermediates in multi-step syntheses?
Answer:
- Isotopic Labeling : Track incorporation of 13C or 15N labels into downstream products.
- Kinetic Profiling : Monitor intermediate accumulation/decay rates using inline spectroscopy (e.g., FTIR).
- Quenching Experiments : Halt reactions at timed intervals to isolate and characterize intermediates .
Advanced: What strategies mitigate racemization in optically active bicyclic amines during functionalization?
Answer:
- Low-Temperature Reactions : Minimize thermal energy to prevent stereochemical scrambling.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during derivatization (e.g., Boc-protected 8-azabicyclo[3.2.1]octane derivatives) .
- Enzymatic Catalysis : Lipases or acylases can achieve enantioselective modifications under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
